Cas no 14035-04-2 (2,4-Ditert-butylbenzoic acid)

2,4-Ditert-butylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2,4-ditert-butylbenzoic acid
- 2,4-Di-tert-butylbenzoic acid
- 2,4-bis(tert-butyl)benzoic acid
- SBB098285
- 2,4-Ditert-butylbenzoic acid
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- Inchi: 1S/C15H22O2/c1-14(2,3)10-7-8-11(13(16)17)12(9-10)15(4,5)6/h7-9H,1-6H3,(H,16,17)
- InChI Key: PINAENFSXQEGCA-UHFFFAOYSA-N
- SMILES: OC(C1=CC=C(C=C1C(C)(C)C)C(C)(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 280
- XLogP3: 4.8
- Topological Polar Surface Area: 37.3
2,4-Ditert-butylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015015692-250mg |
2,4-Di-tert-butylbenzoic acid |
14035-04-2 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
Alichem | A015015692-500mg |
2,4-Di-tert-butylbenzoic acid |
14035-04-2 | 97% | 500mg |
831.30 USD | 2021-06-18 | |
Alichem | A015015692-1g |
2,4-Di-tert-butylbenzoic acid |
14035-04-2 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
2,4-Ditert-butylbenzoic acid Related Literature
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
Additional information on 2,4-Ditert-butylbenzoic acid
2,4-Ditert-butylbenzoic Acid (CAS No. 14035-04-2): A Comprehensive Overview
2,4-Ditert-butylbenzoic acid is a versatile organic compound with the CAS registry number 14035-04-2. This compound is widely recognized in the chemical and pharmaceutical industries due to its unique properties and diverse applications. The molecule consists of a benzoic acid backbone with two tert-butyl groups attached at the 2 and 4 positions. These substituents significantly influence the compound's physical and chemical properties, making it suitable for various industrial and research purposes.
The synthesis of 2,4-ditert-butylbenzoic acid typically involves multi-step organic reactions, often starting from benzene derivatives. The introduction of tert-butyl groups is achieved through Friedel-Crafts alkylation or other substitution reactions. The final product is a white crystalline solid with a melting point of approximately 185°C. Its solubility in organic solvents like dichloromethane and ethyl acetate makes it ideal for use in various chemical processes.
One of the most notable applications of 2,4-ditert-butylbenzoic acid is in the pharmaceutical industry. It serves as an intermediate in the synthesis of several bioactive compounds, including anti-inflammatory agents and antioxidants. Recent studies have highlighted its potential as a precursor for developing novel drugs targeting chronic inflammatory diseases. Researchers have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase-2 (COX-2).
In addition to its pharmaceutical applications, 2,4-ditert-butylbenzoic acid finds utility in the field of materials science. It is used as a building block for synthesizing advanced polymers and coatings with enhanced thermal stability and mechanical properties. For instance, recent advancements in polymer chemistry have utilized this compound to develop high-performance thermoplastics for aerospace and automotive industries.
The environmental impact of 2,4-ditert-butylbenzoic acid has also been a subject of recent research. Studies have shown that its biodegradation under aerobic conditions is relatively efficient, making it less harmful to ecosystems compared to other synthetic chemicals. However, further investigations are required to fully understand its long-term effects on aquatic life and soil health.
From a manufacturing standpoint, the production of 2,4-ditert-butylbenzoic acid has seen significant improvements in recent years due to the adoption of green chemistry principles. Modern synthesis methods now emphasize the use of renewable feedstocks and energy-efficient processes to minimize environmental footprint.
In conclusion, 2,4-ditert-butylbenzoic acid (CAS No. 14035-04-2) is a multifaceted compound with extensive applications across various industries. Its unique chemical structure and favorable properties make it an invaluable tool in drug development, materials science, and industrial manufacturing. As research continues to uncover new potentials for this compound, its role in advancing technological and medical frontiers is expected to grow significantly.
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